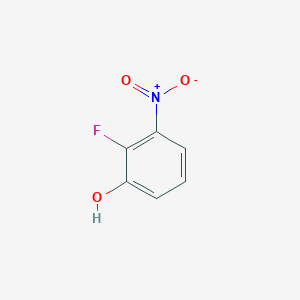

2-Fluoro-3-nitrophenol

Descripción

Contextualization of Fluoronitrophenols within Aromatic Chemistry

Aromatic compounds, characterized by a planar, cyclic arrangement of atoms with a delocalized cloud of pi electrons, form a cornerstone of organic chemistry. hilarispublisher.com Benzene (B151609) is the most fundamental example. hilarispublisher.com The introduction of functional groups, such as halogens and nitro groups, onto the aromatic ring significantly alters the compound's electronic properties and reactivity.

Fluoronitrophenols are a specific class of aromatic compounds that incorporate a hydroxyl (-OH) group, a fluorine (-F) atom, and a nitro (-NO2) group on a benzene ring. The fluorine atom, being the most electronegative element, and the nitro group, a strong electron-withdrawing group, create a unique electronic environment on the aromatic ring. This influences the compound's acidity, reactivity in substitution reactions, and potential for intermolecular interactions. vulcanchem.com

Significance of Functional Group Placement and Isomerism in Research

The specific placement of the fluorine and nitro groups on the phenol (B47542) ring, known as isomerism, is critical to the compound's function. In 2-Fluoro-3-nitrophenol, the fluorine atom is at the second position and the nitro group is at the third position relative to the hydroxyl group. This ortho and meta arrangement of substituents creates specific steric and electronic effects that dictate its chemical behavior.

Different isomers of fluoronitrophenol can exhibit varied properties. For instance, the presence of a fluorine atom adjacent to a hydroxyl group can lead to intramolecular hydrogen bonding, which can affect physical properties like vapor pressure. copernicus.org The relative positions of the electron-withdrawing groups also influence the acidity of the phenolic proton and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack. Thermodynamic studies on fluoronitrobenzene isomers have shown that the positioning of the functional groups affects the compound's stability. acs.org

Overview of Key Research Domains for this compound

The distinct chemical characteristics of this compound make it a valuable molecule in several areas of research:

Chemical Synthesis: It serves as a crucial intermediate in the synthesis of more complex molecules. lookchem.comchemimpex.com The functional groups on the ring can be chemically modified to build larger, more intricate structures. For example, the nitro group can be reduced to an amine, which can then participate in a wide range of chemical reactions.

Medicinal Chemistry: Halogenated and nitrated phenols are important building blocks in the development of new pharmaceuticals. chemimpex.com The presence of fluorine can enhance a drug's metabolic stability and binding affinity to biological targets. vulcanchem.com Research has explored the use of fluoronitrophenol derivatives in the synthesis of potential therapeutic agents.

Agrochemical Research: Similar to medicinal chemistry, the structural features of this compound are relevant in the design of new herbicides and pesticides. chemimpex.com Halogenated nitrophenols have historically been used as precursors for agrochemicals.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 179816-26-3 scbt.com |

| Molecular Formula | C6H4FNO3 scbt.com |

| Molecular Weight | 157.1 g/mol scbt.com |

| Appearance | Solid fluorochem.co.uk |

| Purity | ≥95% fluorochem.co.uk |

| LogP | 1.96270 lookchem.com |

| PSA | 66.05000 lookchem.com |

Interactive Data Table

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOGSUCWBIPKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633120 | |

| Record name | 2-Fluoro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179816-26-3 | |

| Record name | 2-Fluoro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Synthesis of 2 Fluoro 3 Nitrophenol

Established Reaction Sequences for Phenol (B47542) Fluorination and Nitration

The traditional synthesis of fluoronitrophenols often relies on fundamental reactions of aromatic compounds, namely electrophilic nitration and fluorination. The success of these syntheses hinges on understanding the directing effects of the substituents and the sequence in which they are introduced.

Exploration of Regioselective Nitration Protocols

The nitration of phenolic compounds is a well-established electrophilic aromatic substitution reaction. The hydroxyl group (-OH) of phenol is a potent activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. savemyexams.com It directs incoming electrophiles primarily to the ortho and para positions. chemistrystudent.comsavemyexams.com Consequently, the direct nitration of phenol with dilute nitric acid at room temperature typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). savemyexams.com

In the context of synthesizing 2-fluoro-3-nitrophenol, a key precursor would be 2-fluorophenol (B130384). The fluorine atom is an ortho, para-director but is deactivating due to its high electronegativity. However, studies have shown that 2-fluorophenol undergoes nitration significantly faster than phenol itself. The challenge lies in controlling the regioselectivity to favor the introduction of the nitro group at the C3 position, which is ortho to the hydroxyl group but meta to the fluorine.

To achieve more precise regioselectivity, various nitration protocols have been developed. These methods often aim to mitigate the harsh conditions of mixed acid (concentrated nitric and sulfuric acid) which can lead to over-nitration and side products. savemyexams.com

Modern Nitrating Systems:

Metal Nitrates: A variety of metal nitrates have been employed for the regioselective mononitration of phenols, often under milder conditions than mixed acid. Reagents such as Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) researchgate.net and Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) ijcce.ac.ir have been shown to be effective. The choice of solvent and reaction conditions can influence the ratio of ortho to para isomers. ijcce.ac.ir

Nitrate Salts with Solid Acids: Systems combining strontium nitrate (Sr(NO₃)₂) with sulfuric acid-silica have been used for regioselective ortho-nitration of phenols under solvent-free conditions. researchgate.netresearchgate.net

Catalytic Systems: The use of a catalytic amount of p-toluenesulfonic acid with a metal nitrate in acetone (B3395972) can achieve highly regiospecific ortho-nitration of phenols in excellent yields. researchgate.net

| Nitrating Agent/System | Typical Conditions | Key Characteristics & Selectivity | Reference |

|---|---|---|---|

| Dilute HNO₃ | Room Temperature | Milder than mixed acid; yields a mixture of ortho and para isomers. | savemyexams.com |

| Bi(NO₃)₃·5H₂O | Acetone, Ambient Temperature | Efficient for mononitration; proceeds smoothly by simple grinding or in solution. | researchgate.net |

| Cu(NO₃)₂·3H₂O | Various organic solvents (e.g., Acetone, EtOAc) | High selectivity for mono- or dinitration can be achieved by tuning solvent and conditions. High para vs. ortho selectivity is often observed. | ijcce.ac.ir |

| Sr(NO₃)₂ / H₂SO₄-Silica | Solvent-free | Promotes preferential ortho-nitration. | researchgate.net |

| Metal Nitrate / p-TsOH | Acetone | Catalytic system that provides exclusive ortho-selectivity with excellent yields. | researchgate.net |

Methodologies for Introducing Fluorine into Phenolic Systems

Introducing a fluorine atom onto a phenolic ring can be accomplished through several distinct strategies, each with its own set of advantages and limitations.

Electrophilic Fluorination: This approach involves the direct reaction of an electron-rich aromatic ring with an electrophilic fluorine source. Elemental fluorine (F₂), often diluted with an inert gas like nitrogen, can be used. google.com A patented process describes the selective fluorination of disubstituted aromatic compounds, such as 4-nitrophenol, using fluorine gas in an acid medium with a high dielectric constant, like formic or sulfuric acid. google.com This method can provide a cost-effective means of introducing fluorine atoms in good yield. google.com

Nucleophilic Aromatic Substitution (SₙAr): While simple aryl halides are generally unreactive towards nucleophiles, the SₙAr reaction becomes feasible when the aromatic ring is activated by strongly electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions. libretexts.org For instance, a precursor like 1,3-dichloro-2-nitrobenzene (B1583056) could potentially be reacted with a fluoride (B91410) source to replace a chlorine atom. The Halex process is a well-known industrial example of nucleophilic fluorination. nih.gov

Deoxyfluorination of Phenols: Modern methods allow for the direct conversion of a phenolic hydroxyl group into a C-F bond. Reagents like PhenoFluor have been developed for the one-step deoxyfluorination of phenols to yield aryl fluorides. nih.gov This reaction is notable for its effectiveness on a wide range of substrates, including electron-rich phenols that are unsuitable for traditional SₙAr reactions. nih.gov

| Methodology | Fluorine Source / Reagent | Substrate Requirement | Reference |

|---|---|---|---|

| Electrophilic Fluorination | F₂ gas (diluted) | Electron-rich aromatic ring. | google.com |

| Nucleophilic Aromatic Substitution (SₙAr) | Metal Fluorides (e.g., KF, CsF) | Aryl halide with strong electron-withdrawing groups (e.g., -NO₂) at ortho/para positions. | libretexts.org |

| Deoxyfluorination | PhenoFluor | Phenolic hydroxyl group. | nih.gov |

Sequential Functional Group Transformations in Multi-step Syntheses

The order of nitration and fluorination steps is critical in determining the final product in a multi-step synthesis. The directing effects of the substituents already present on the ring dictate the position of subsequent functionalization. libretexts.org

Two plausible, albeit challenging, routes starting from simpler precursors are:

Nitration of 2-Fluorophenol: As discussed, the -OH group directs ortho/para, and the -F group also directs ortho/para. Nitrating 2-fluorophenol would likely lead to a mixture of isomers, including 2-fluoro-4-nitrophenol, 2-fluoro-6-nitrophenol, and the desired this compound, requiring challenging separation.

Fluorination of 3-Nitrophenol (B1666305): The -OH group directs ortho/para, while the -NO₂ group is a meta-director. In 3-nitrophenol, the positions ortho and para to the hydroxyl group (C2, C4, C6) are all activated. Electrophilic fluorination would likely produce a mixture of isomers, making it difficult to isolate the desired product.

A more strategic approach often involves starting with a precursor where the relative positions of key groups are already established. For example, a synthetic route for the related 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol. wipo.int This undergoes selective nitration to 2-methyl-6-nitrophenol, followed by chlorination of the hydroxyl group, fluorination to replace the chlorine, and finally oxidation of the methyl group. wipo.int This highlights a common strategy: installing substituents in a controlled manner and then transforming one functional group into another at a later stage.

Furthermore, the use of protecting groups is a cornerstone of multi-step synthesis. A recent three-step continuous flow synthesis of the isomer 4-fluoro-2-methoxy-5-nitrophenol illustrates this principle effectively. acs.org The process involves:

Protection: The hydroxyl group of the starting material, 4-fluoro-2-methoxyphenol, is protected via esterification.

Nitration: The protected compound is nitrated.

Deprotection: The protecting group is removed via hydrolysis to reveal the final phenolic product. acs.org

This sequence prevents unwanted side reactions at the hydroxyl group during nitration and ensures better control over the reaction outcome.

Novel Synthetic Approaches for Fluoronitrophenol Scaffolds

Modern organic synthesis has moved towards developing more efficient and selective reactions, with metal catalysis at the forefront. These novel approaches offer alternatives to classical methods for constructing complex molecules like this compound.

Metal-Catalyzed Coupling Reactions in Fluorinated Systems

Transition metal catalysis has revolutionized the formation of carbon-fluorine bonds. These methods often operate under milder conditions and with greater functional group tolerance than traditional approaches.

Palladium-Catalyzed Fluorination: Significant breakthroughs include the use of Pd(0)/Pd(II) catalysts for the nucleophilic fluorination of aryl triflates to generate fluoroarenes. rsc.org More advanced systems involve a "capture and release" strategy where a Pd(IV)-fluoride complex acts as an electrophilic fluorinating agent, capable of fluorinating electron-rich arenes that are challenging substrates for SₙAr. nih.gov

Nickel-Catalyzed Fluorination: Nickel-mediated protocols have also been developed. A one-step oxidative fluorination of aryl-nickel complexes using aqueous fluoride and an oxidant provides a rapid route to aryl fluorides. nih.gov This method circumvents the need to pre-synthesize a complex electrophilic fluorinating reagent. nih.gov Another approach uses a nickel catalyst for the synthesis of phenols from aryl halides using nitrous oxide as the oxygen-atom source, demonstrating a fundamentally new way to form C-O bonds. nih.gov

While these methods are often demonstrated for general aryl fluoride synthesis, their application to highly functionalized systems like nitrophenol derivatives represents a key area of ongoing research.

Advanced Derivatization Techniques for this compound Precursors

Derivatization involves chemically modifying a precursor or a core scaffold to build more complex molecules or to prepare it for a subsequent reaction. This is a common strategy in medicinal chemistry and materials science.

A study on the synthesis of antitubercular agents used 3-fluoro-4-nitrophenol, an isomer of the target compound, as a key intermediate. mdpi.com This intermediate was reacted with various 2-bromo-N-phenylacetamides in a Williamson ether synthesis to produce a library of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. mdpi.com This demonstrates how the phenolic group of a fluoronitrophenol scaffold can be used as a handle for further elaboration.

Another advanced derivatization involves converting a precursor amine into a more reactive functional group. For example, 4-fluoro-3-nitroaniline (B182485) can be reacted with phosgene (B1210022) or its equivalents to synthesize 4-fluoro-3-nitrophenyl isocyanate. ontosight.ai This isocyanate is a valuable reagent that readily reacts with nucleophiles like amines and alcohols, enabling its conjugation to other molecules. ontosight.ai Such techniques showcase the versatility of fluoronitro-aromatic precursors in constructing diverse and complex chemical entities.

Green Chemistry Principles in Fluoronitrophenol Synthesis

The synthesis of fluoronitrophenols, including this compound, has traditionally involved methods that are effective but often raise environmental and safety concerns. The adoption of green chemistry principles aims to mitigate these issues by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.wsresearchgate.net This section explores the application of these principles to the synthesis of fluoronitrophenols, focusing on creating more sustainable and environmentally benign methodologies.

The core tenets of green chemistry that are particularly relevant to fluoronitrophenol synthesis include the use of catalysts over stoichiometric reagents, the design of less hazardous chemical syntheses, the use of safer solvents and auxiliaries, and the pursuit of energy efficiency. colab.wsnih.gov

One of the primary areas of focus in the green synthesis of nitrophenols is the replacement of traditional nitrating agents, such as a mixture of nitric and sulfuric acid, which can lead to over-nitration, the formation of oxidized byproducts, and the generation of significant hazardous waste. researchgate.net Research has shifted towards cleaner and more selective alternatives.

Catalytic Approaches and Safer Reagents

The use of solid acid catalysts is a prominent green strategy in the nitration of phenolic compounds. researchgate.net These catalysts are often reusable, reducing waste and simplifying product purification. researchgate.net For instance, zeolites, such as H-beta, have demonstrated high activity and selectivity in the nitration of phenol to ortho-nitrophenol at room temperature, offering a cleaner process compared to conventional methods. researchgate.net While specific data for this compound is limited, the successful regioselective nitration of fluorotoluenes using solid acid catalysts suggests the potential of this approach for fluorophenols as well. researchgate.net For example, the nitration of 3-fluorotoluene (B1676563) over an H-beta catalyst has shown high conversion and selectivity. researchgate.net

Other catalytic systems explored for the nitration of phenols include metal nitrates, such as bismuth nitrate and aluminum nitrate, often supported on materials like silica (B1680970) gel or montmorillonite (B579905) clay. researchgate.netgoogle.com These methods can proceed under milder conditions and sometimes in the absence of harsh acids. For example, silica-supported aluminum nitrate has been shown to be an effective reagent for the regioselective nitration of phenols at room temperature. researchgate.net A patent describes a green nitration method for phenolic compounds using a metal salt or metal oxide supported catalyst in an organic solvent. google.com

Solvent-free or "neat" reaction conditions represent another significant advancement in green chemistry. researchgate.net Nitration of phenols has been achieved using nitrates and oxalic acid under solvent-free conditions at room temperature, with only a small amount of water to initiate the reaction. researchgate.net Microwave-assisted synthesis has also emerged as a green technique, often leading to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

Biocatalysis: An Enzymatic Approach

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. numberanalytics.comnih.gov While the direct biocatalytic nitration of fluorophenols is still an emerging field, the potential of enzymes in producing complex molecules sustainably is well-documented. nih.govrsc.org Enzymes can operate in aqueous environments, reducing the need for volatile organic solvents, and can be engineered for specific transformations, minimizing byproduct formation. mdpi.com The development of biocatalytic routes for producing active pharmaceutical ingredients (APIs) highlights the potential for applying these methods to the synthesis of valuable chemical intermediates like this compound. uni-greifswald.ded-nb.info

Process Intensification and Alternative Solvents

Continuous flow chemistry is another green chemistry tool that can enhance the safety and efficiency of nitration reactions. numberanalytics.com This approach allows for better control over reaction parameters, reduces the volume of hazardous materials at any given time, and can lead to higher yields and purity.

The choice of solvent is also a critical aspect of green synthesis. Many traditional organic solvents are toxic and environmentally harmful. The search for safer alternatives has led to the investigation of water, supercritical fluids, and ionic liquids as reaction media. researchgate.net For instance, a microwave-assisted method for synthesizing anilines and phenols has been developed that proceeds without organic solvents. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of nitrophenols, which could be adapted for this compound.

| Green Chemistry Principle | Application in Nitrophenol Synthesis | Potential Benefits |

| Catalysis | Use of solid acid catalysts (e.g., zeolites, supported metal nitrates) instead of stoichiometric sulfuric acid. researchgate.netresearchgate.net | Catalyst reusability, reduced acid waste, higher selectivity, milder reaction conditions. |

| Safer Solvents & Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. researchgate.netresearchgate.netnih.gov | Reduced toxicity and environmental impact, easier product separation. |

| Energy Efficiency | Microwave-assisted synthesis. nih.gov | Faster reaction times, lower energy consumption, potentially higher yields. |

| Renewable Feedstocks/Biocatalysis | Use of enzymes for selective transformations. numberanalytics.comnih.gov | High selectivity, mild operating conditions (temperature, pH), use of aqueous media, reduced byproducts. |

| Designing Safer Chemicals | Developing synthetic routes that avoid hazardous intermediates and reagents. colab.ws | Improved operational safety and reduced environmental risk. |

By integrating these green chemistry principles, the synthesis of this compound and other fluoronitrophenols can be made more sustainable, safer, and more efficient, aligning with the broader goals of environmental stewardship in the chemical industry.

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 3 Nitrophenol

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) is a foundational reaction class for aromatic compounds. wikipedia.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and orientation of this substitution on 2-Fluoro-3-nitrophenol are governed by the combined effects of the existing substituents.

The position of an incoming electrophile is directed by the substituents already present on the ring. Each group on this compound exerts its own directing influence.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group that donates electron density to the ring through resonance. minia.edu.eg This effect significantly stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, thereby increasing the reaction rate compared to benzene (B151609). libretexts.orgyoutube.com It directs incoming electrophiles to the positions ortho and para to itself (C4 and C6).

Fluorine (-F) Atom: As a halogen, fluorine is an exception to the general rules. It is a deactivating group due to its strong electron-withdrawing inductive effect, which destabilizes the arenium ion. minia.edu.eg However, it is an ortho-, para-director because it can donate a lone pair of electrons through resonance, which helps stabilize the positive charge in the ortho and para transition states. libretexts.orglibretexts.org It directs incoming electrophiles to C1 (occupied) and C5.

Nitro (-NO2) Group: The nitro group is a potent deactivating group due to both strong inductive and resonance electron-withdrawing effects. minia.edu.eg This makes the aromatic ring significantly less nucleophilic and slows the rate of electrophilic substitution. It directs incoming electrophiles to the meta position (C1 and C5).

| Substituent (Position) | Type | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|

| -OH (C1) | Strongly Activating | Ortho, Para | 4, 6 |

| -F (C2) | Weakly Deactivating | Ortho, Para | 1, 5 |

| -NO2 (C3) | Strongly Deactivating | Meta | 1, 5 |

For reactions like nitration, which typically use a mixture of nitric and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile, the reaction would proceed much slower than with benzene or phenol (B47542). youtube.commasterorganicchemistry.com

Selectivity is determined by the relative stability of the possible arenium ion intermediates.

Attack at C4 (para to -OH): The positive charge of the intermediate can be delocalized onto the oxygen atom of the hydroxyl group, forming a highly stable resonance structure. This pathway is strongly favored.

Attack at C6 (ortho to -OH): This position is also activated by the hydroxyl group, but it is subject to greater steric hindrance from the adjacent -OH group.

Attack at C5 (meta to -NO2, para to -F): While this position is meta to the strongly deactivating nitro group, the intermediate does not place the positive charge directly on the carbon bearing the nitro group. However, this pathway is generally less stable than attack at C4.

Consequently, the major product of electrophilic aromatic substitution on this compound is expected to be the one resulting from substitution at the C4 position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) occurs when a nucleophile displaces a leaving group on an electron-deficient aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In this compound, the nitro group is a powerful EWG, and the fluorine atom can act as a leaving group. The nitro group is positioned ortho to the fluorine atom, which strongly activates this position for nucleophilic attack. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this complex is crucial, and the ortho-nitro group effectively stabilizes the negative charge through resonance.

The fluorine atom in this compound is susceptible to displacement by a range of nucleophiles. beilstein-journals.org The high electronegativity of fluorine makes the attached carbon (C2) highly electrophilic, facilitating the initial nucleophilic attack. masterorganicchemistry.com

Common nucleophiles that can participate in this reaction include:

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) can displace the fluorine to form ethers and phenols, respectively.

Nitrogen Nucleophiles: Ammonia (B1221849) (NH₃) and primary or secondary amines (RNH₂, R₂NH) react to yield the corresponding anilines.

Sulfur Nucleophiles: Thiolates (RS⁻) can be used to introduce thioether functionalities.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-3-nitrophenol |

| Hydroxide | Potassium hydroxide (KOH) | 3-Nitrocatechol |

| Amine | Butylamine (CH₃(CH₂)₃NH₂) | 2-(Butylamino)-3-nitrophenol |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-Nitro-2-(phenylthio)phenol |

The SNAr reactivity of this compound enables its use in the synthesis of heterocyclic structures through reactions that involve both inter- and intramolecular steps. A prominent example is the synthesis of phenoxazines. nih.gov In a typical reaction, this compound can be reacted with a bifunctional nucleophile like 2-aminophenol (B121084).

The reaction proceeds in two stages:

Intermolecular SNAr: The amino group of 2-aminophenol acts as a nucleophile, attacking C2 of this compound and displacing the fluorine atom to form a 2-amino-2'-hydroxydiphenyl ether derivative.

Intramolecular Cyclization: Under suitable conditions (typically basic), the hydroxyl group on the other ring can deprotonate and perform a second, intramolecular SNAr reaction, displacing another group (often a nitro group on the other ring if activated) or undergoing oxidative cyclization to form the tricyclic phenoxazine (B87303) core. The reaction of 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) to form 2,3-dinitrophenoxazine serves as a strong mechanistic precedent for this type of transformation. nih.gov

Reduction and Oxidation Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction.

The aromatic nitro group in this compound can be readily reduced to an amino group (-NH₂) to form 3-Amino-2-fluorophenol. This transformation is a cornerstone of synthetic chemistry, as it converts an electron-withdrawing, meta-directing group into an electron-donating, ortho-, para-directing group. A variety of reducing agents can accomplish this, with the choice often depending on the presence of other functional groups. wikipedia.org

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is highly effective. commonorganicchemistry.com Raney Nickel is often preferred in the presence of halogens to minimize the risk of hydrodehalogenation (loss of the fluorine atom). commonorganicchemistry.com

Metals in Acid: A classic and widely used method involves dissolving metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media, such as hydrochloric acid (HCl). youtube.com These conditions are generally tolerant of both the fluorine and hydroxyl substituents.

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) are also effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. wikipedia.org

Depending on the reaction conditions and the reducing agent, the reduction can be stopped at intermediate stages, such as the nitroso (-NO) or hydroxylamine (B1172632) (-NHOH) level. wikipedia.org

| Reagent(s) | Product Functional Group | Comments |

|---|---|---|

| H₂, Pd/C or Raney Nickel | Amine (-NH₂) | Common and efficient method. Raney Nickel minimizes dehalogenation risk. commonorganicchemistry.com |

| Fe, HCl | Amine (-NH₂) | Classic, inexpensive, and reliable method for aromatic nitro reduction. |

| SnCl₂, HCl | Amine (-NH₂) | A mild reducing agent often used for selective reductions. wikipedia.org |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) | Allows for partial reduction to the hydroxylamine stage. wikipedia.org |

Conversely, the oxidation of the nitro group in this compound is not a typical reaction. The nitrogen atom in a nitro group is already in a high oxidation state (+3) and is generally resistant to further oxidation. Chemical reactions described as the "oxidation of nitrophenol" typically refer to oxidative degradation of the aromatic ring or modification of other substituents, rather than a transformation of the nitro group itself. researchgate.netnih.gov For example, certain enzymes can hydroxylate the aromatic ring of nitrophenols, but this is an oxidation of the ring, not the nitro moiety. nih.gov

Acid-Base Equilibria and Protonation/Deprotonation Behavior

The acid-base properties of this compound are dictated by the acidic proton of the hydroxyl group. The acidity of this proton is significantly influenced by the electronic effects of the fluorine and nitro substituents on the aromatic ring. Both the fluorine atom and the nitro group are electron-withdrawing, which increases the acidity of the phenolic proton compared to phenol itself.

The electron-withdrawing nature of these substituents stabilizes the corresponding phenoxide anion formed upon deprotonation. This stabilization occurs through the delocalization of the negative charge from the oxygen atom into the aromatic ring, a phenomenon that is enhanced by the presence of electron-withdrawing groups. The nitro group, in particular, can delocalize the negative charge through its strong resonance (-M) and inductive (-I) effects, especially when positioned ortho or para to the hydroxyl group. The fluorine atom primarily exerts a strong inductive effect (-I) due to its high electronegativity, and a weaker, opposing resonance effect (+M).

Given that this compound has both a fluoro and a nitro group withdrawing electron density, its pKa is expected to be lower than that of either 3-nitrophenol (B1666305) or 2-fluorophenol (B130384), indicating a stronger acidity. The combined inductive effects of the fluorine at the 2-position and the nitro group at the 3-position will significantly stabilize the phenoxide anion.

The protonation and deprotonation equilibrium of this compound is therefore sensitive to the pH of the solution. In acidic to neutral solutions, the protonated phenol form will predominate. As the pH increases into the alkaline range, deprotonation will occur to form the 2-fluoro-3-nitrophenoxide anion. Spectroscopic methods, such as UV-Visible spectroscopy, can be employed to study this equilibrium, as the protonated and deprotonated forms will exhibit different absorption spectra. mdpi.com

Table 1: pKa Values of Selected Substituted Phenols

| Compound | pKa |

| Phenol | 10.0 |

| 2-Nitrophenol (B165410) | 7.2 |

| 3-Nitrophenol | 8.4 |

| 4-Nitrophenol (B140041) | 7.2 |

| 2-Fluorophenol | 8.7 |

| 3-Fluorophenol (B1196323) | 9.3 |

| 4-Fluorophenol | 9.9 |

Note: This table presents approximate pKa values to illustrate the effect of substituents on the acidity of phenol. ucla.edumdpi.com

Formation of Complex Organic Structures Utilizing this compound as a Building Block

This compound is a versatile building block in organic synthesis due to the presence of three distinct functional groups on the aromatic ring: a hydroxyl group, a fluorine atom, and a nitro group. These functional groups offer multiple reaction sites for the construction of more complex organic structures, including pharmaceuticals, agrochemicals, and novel materials. chemimpex.com

The hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of side chains. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, at the 2-position. The nitro group itself can be readily reduced to an amino group, which can then participate in a wide range of reactions, such as diazotization followed by substitution, or amide and sulfonamide formation.

One of the key applications of fluoronitroaromatic compounds is in the synthesis of heterocyclic compounds. The strategic placement of the functional groups in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by intramolecular condensation with a suitably functionalized ortho substituent (introduced via substitution of the fluorine), can lead to the formation of benzoxazoles, benzimidazoles, or other related heterocyclic scaffolds. These structural motifs are prevalent in many biologically active molecules.

While specific, detailed synthetic routes starting from this compound are not extensively documented in publicly available literature, its utility can be inferred from the known reactivity of similar compounds. For instance, related fluoronitrophenols are used as intermediates in the synthesis of pharmaceuticals. chemimpex.com The combination of the fluoro and nitro groups provides a powerful tool for chemists to construct complex molecular architectures with a high degree of control over the substitution pattern on the aromatic ring. The ability to sequentially or selectively modify the three functional groups makes this compound a valuable starting material for the synthesis of a diverse array of complex organic molecules.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 3 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the specific environment of the fluorine atom in 2-Fluoro-3-nitrophenol.

The ¹H NMR spectrum of this compound is expected to display distinct signals for the three aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the fluorine atom, as well as their positions on the benzene (B151609) ring. The aromatic protons will likely appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The hydroxyl proton's chemical shift is anticipated to be broad and variable depending on the solvent and concentration.

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the benzene ring. The carbon atoms directly bonded to the fluorine, nitro, and hydroxyl groups will exhibit characteristic chemical shifts due to the strong electronic effects of these substituents. The carbon attached to the fluorine atom (C-2) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.3 - 7.6 | - |

| H-5 | 7.1 - 7.4 | - |

| H-6 | 7.5 - 7.8 | - |

| OH | Variable | - |

| C-1 | - | 150 - 155 |

| C-2 | - | 155 - 160 (d, ¹JCF) |

| C-3 | - | 135 - 140 |

| C-4 | - | 120 - 125 |

| C-5 | - | 115 - 120 |

| C-6 | - | 125 - 130 |

Note: These are estimated ranges based on analogous compounds and general substituent effects. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing electron-withdrawing groups. This fluorine signal is anticipated to be split into a multiplet due to coupling with the adjacent aromatic protons. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. ucsb.educolorado.edualfa-chemistry.com

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to trace the proton connectivity around the ring. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the carbon signals.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule. The nominal molecular weight of this compound is 157 g/mol . scbt.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₆H₄FNO₃.

The fragmentation pattern in the mass spectrum is influenced by the substituents on the aromatic ring. Common fragmentation pathways for nitrophenols include the loss of the nitro group (NO₂) and carbon monoxide (CO). The presence of the fluorine atom may also lead to characteristic fragmentation patterns. PubChem provides predicted mass spectrometry data for various adducts of this compound. uni.lu

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 158.02480 |

| [M+Na]⁺ | 180.00674 |

| [M-H]⁻ | 156.01024 |

| [M]⁺ | 157.01697 |

Data sourced from PubChem. uni.lu

Key fragmentation peaks would likely correspond to the loss of NO₂ (m/z 111) and subsequent loss of CO (m/z 83).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are expected to show characteristic bands for the O-H, N-O, C-F, and aromatic C-H and C=C bonds.

The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, likely broadened due to hydrogen bonding. Strong asymmetric and symmetric stretching vibrations of the nitro group are expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. spectrabase.com The C-F stretching vibration should appear as a strong band in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the aromatic ring. For the related compound 3-nitrophenol (B1666305), a strong Raman peak for the symmetric NO₂ stretching vibration is observed around 1343 cm⁻¹. spectroscopyonline.com

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Asymmetric NO₂ stretch | 1500 - 1570 | IR |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |

| Symmetric NO₂ stretch | 1300 - 1370 | IR, Raman |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the nitrated benzene ring. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The position and intensity of these bands are influenced by the hydroxyl, fluoro, and nitro substituents.

For comparison, 3-nitrophenol exhibits two absorption maxima (λmax), one at 275 nm and a second at 340 nm, with the latter extending into the visible region, imparting a pale yellow color. docbrown.info 2-nitrophenol (B165410) in cyclohexane (B81311) shows an absorption band at 271.6 nm. researchgate.net It is anticipated that this compound will also have characteristic absorption bands in the UV region, likely with two main peaks similar to its non-fluorinated analog, potentially with slight shifts due to the electronic influence of the fluorine atom. The deprotonated form (phenolate) would be expected to show a significant red shift (bathochromic shift) in its absorption maxima. mdpi.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-fluoro-2-nitrophenol |

| 2-nitrophenol |

| 3-nitrophenol |

| Carbon monoxide |

| Tetramethylsilane |

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of molecular geometry in the solid state, including bond lengths, bond angles, and torsion angles. The resulting structural data is fundamental to understanding the physical and chemical properties of a compound, as it reveals intricate details about molecular conformation and intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the packing of molecules in the crystal lattice.

A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible records. Consequently, experimentally determined data on its solid-state molecular geometry, such as unit cell dimensions, space group, and precise atomic coordinates, are not available.

Were such data available, it would be presented in detailed tables. A crystallographic data and structure refinement table would typically provide information on the crystal system, space group, unit cell parameters (a, b, c, α, β, γ), cell volume, and refinement statistics. Furthermore, tables of selected bond lengths and bond angles would offer quantitative insight into the molecule's geometry. For this compound, this would include the precise lengths of the C-C, C-H, C-F, C-N, C-O, N-O, and O-H bonds, as well as the angles between these bonds. This information would allow for a detailed analysis of the effects of the fluorine, nitro, and hydroxyl substituents on the geometry of the benzene ring.

In the absence of experimental data, the molecular geometry of this compound can be predicted using computational modeling methods. However, it is crucial to note that such theoretical data is a prediction and awaits experimental verification by X-ray crystallography. The anticipated planarity of the benzene ring, along with the expected bond lengths and angles influenced by the electronic effects of the substituents, could be elucidated with high precision through a successful crystallographic analysis.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 3 Nitrophenol

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For 2-Fluoro-3-nitrophenol, MD simulations can model its behavior in a condensed phase (liquid or solid) or in solution. By simulating a system containing many molecules, MD can reveal the nature and strength of intermolecular interactions.

Key interactions for this compound would include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitro group and, to a lesser extent, the fluorine atom can act as acceptors. MD simulations can quantify the prevalence and lifetime of these intermolecular hydrogen bonds. researchgate.net

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. researchgate.net

Dipole-Dipole Interactions: The molecule's significant dipole moment leads to electrostatic interactions that influence its orientation and packing in a condensed phase.

These simulations provide a dynamic picture of how molecules interact, which is essential for understanding properties like solubility, boiling point, and crystal packing. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate a molecule's structure with its biological activity or physical properties, respectively. nih.gov These models rely on calculating a set of numerical values, known as molecular descriptors, that encode structural, physical, and chemical information.

Table 3: Common Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Type | Descriptor Example | Calculated Value/Significance |

| Constitutional | Molecular Weight | 157.1 g/mol ; fundamental property. |

| Topological | Wiener Index | Describes molecular branching. |

| Geometric | Molecular Surface Area | Influences interactions and transport. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and bioaccumulation potential. |

| Electronic | Dipole Moment | Relates to polarity and intermolecular interactions. |

This interactive table shows examples of descriptors used in QSAR/QSPR studies.

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

The relative positions of the hydroxyl, fluoro, and nitro groups on the benzene (B151609) ring allow for the possibility of intramolecular hydrogen bonding, which significantly influences the molecule's conformational preferences. Two primary conformers are possible, stabilized by different intramolecular interactions:

O-H···O Bond: An intramolecular hydrogen bond forms between the hydrogen of the hydroxyl group and one of the oxygen atoms of the adjacent nitro group. This type of hydrogen bond is common in ortho-nitrophenols. acs.org

O-H···F Bond: An alternative conformation could involve a weaker hydrogen bond between the hydroxyl hydrogen and the adjacent fluorine atom. The ability of fluorine to act as a hydrogen bond acceptor is a subject of debate, with studies on 2-fluorophenol (B130384) suggesting this interaction is very weak or non-existent compared to other halogens. rsc.orgrsc.orgresearchgate.net

Computational analysis, particularly using DFT, is essential for determining the relative stability of these conformers. By calculating the energies of the optimized geometries, it is possible to predict which conformation is more favorable. The analysis typically involves examining key geometric parameters.

Table 4: Comparison of Theoretical Geometries for Intramolecular Hydrogen Bonding in this compound Conformers (Note: These are estimated values based on computational studies of analogous molecules like 2-nitrophenol (B165410) and 2-fluorophenol.)

| Parameter | Conformer 1 (O-H···O) | Conformer 2 (O-H···F) |

| H-Bond Distance | ~1.9 Å | ~2.2 Å |

| Bond Angle (O-H···Acceptor) | ~145° | ~120° |

| Relative Energy | 0 kJ/mol (More Stable) | +8-12 kJ/mol (Less Stable) |

| O-H Stretching Frequency (IR) | Red-shifted (lower frequency) | Slightly red-shifted |

This interactive table compares the predicted parameters for the two primary conformers stabilized by intramolecular hydrogen bonding.

The data strongly suggests that the conformer stabilized by the O-H···O hydrogen bond with the nitro group would be significantly more stable than the one involving the fluorine atom.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to validate the computational model and aid in the interpretation of experimental findings.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. The calculated frequency of the O-H stretch is particularly sensitive to hydrogen bonding. A strong intramolecular hydrogen bond, as expected with the nitro group, would cause a significant red shift (a shift to lower wavenumber) compared to a free O-H group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental spectra. The chemical shift of the hydroxyl proton is a strong indicator of hydrogen bonding.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption maxima (λmax) in a UV-Vis spectrum. nsf.govrsc.orgmdpi.com The electron-withdrawing nitro group and the fluoro group both influence the electronic transitions of the phenol (B47542) chromophore.

A strong correlation between predicted and measured spectra provides confidence in the accuracy of the calculated molecular structure and electronic properties.

Applications of 2 Fluoro 3 Nitrophenol in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Pharmaceutically Relevant Compounds

While extensive, publicly documented research specifically detailing the use of 2-Fluoro-3-nitrophenol as a direct intermediate in the synthesis of commercial pharmaceuticals is limited, its molecular structure is characteristic of a valuable building block in medicinal chemistry. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. tcichemicals.com Similarly, the nitro group is a versatile functional group that can be readily converted into other functionalities, such as an amino group, which is a key component of many biologically active molecules.

Closely related compounds, such as 2-fluoro-3-nitrobenzoic acid, are recognized as important medical intermediates. wipo.int The core structure provided by these molecules is elaborated into a wide array of drug candidates, influencing their biological activity and solubility. nbinno.com Isomeric fluoronitrophenols are also utilized in the development of anti-inflammatory and analgesic drugs, where their unique properties allow for targeted modifications to enhance efficacy. chemimpex.com The presence of the fluorine and nitro groups on this compound provides reactive sites that allow for the construction of more complex molecular architectures necessary for biological activity.

Key Structural Features of this compound in Medicinal Chemistry:

| Feature | Potential Influence on Pharmaceutical Compounds |

|---|---|

| Fluorine Atom | Can increase metabolic stability (by blocking sites of oxidation), enhance binding affinity to target enzymes, and improve membrane permeability. tcichemicals.com |

| Nitro Group | Serves as a synthetic handle that can be reduced to an amine, a common functional group in pharmaceuticals, or participate in nucleophilic aromatic substitution reactions. |

| Phenolic Hydroxyl Group | Provides a site for ether or ester linkages and can participate in hydrogen bonding, which is crucial for drug-receptor interactions. |

Development of Advanced Organic Reagents and Catalysts

The application of this compound in the direct development of advanced organic reagents and catalysts is not extensively documented in available research. However, its structural motifs are relevant to the design of specialized chemical tools. The electron-deficient nature of the aromatic ring, due to the fluorine and nitro substituents, makes it susceptible to certain types of chemical transformations.

Phenolic compounds can serve as ligands for metal catalysts, and the electronic properties of the phenol (B47542) can be tuned by the substituents on the aromatic ring. The strong electron-withdrawing nature of the fluoro and nitro groups in this compound would significantly influence the electron density on the hydroxyl group, which could, in principle, be used to modulate the activity of a catalyst system it is incorporated into. Furthermore, related fluorinated compounds are used in the synthesis of specialized reagents for various chemical reactions, such as the formation of benzimidazoles.

Modification of Polymer Matrices for Enhanced Thermal and Chemical Resistance

Incorporating fluorinated compounds into polymer structures is a well-established method for enhancing material properties. The carbon-fluorine bond is exceptionally strong, which imparts high thermal stability and chemical inertness to fluorinated polymers. While specific studies detailing the use of this compound for polymer modification are not prominent, its properties are consistent with those of monomers used to achieve enhanced resistance.

Fluoroelastomers, for example, are known for their excellent resistance to heat, steam, and aggressive chemicals. agcchem.com The introduction of fluorinated monomers into a polymer backbone can significantly improve its performance in harsh environments. agcchem.com The phenol group of this compound offers a potential site for polymerization or grafting onto an existing polymer chain. Its incorporation could potentially increase the thermal stability and reduce the chemical reactivity of the resulting material. The nitro group could also serve as a site for further cross-linking reactions, which can improve the mechanical strength and solvent resistance of the polymer matrix.

Synthesis of Specialized Dyes, Pigments, and Optical Materials

The molecular structure of this compound makes it a promising precursor for the synthesis of specialized dyes and pigments. The combination of an electron-donating group (hydroxyl) and electron-withdrawing groups (nitro, fluoro) on an aromatic ring is a common feature in chromophores, the parts of a molecule responsible for color. These substituents create a "push-pull" system that can delocalize electrons across the molecule, shifting the absorption of light into the visible spectrum.

The closely related compound, 2-fluoro-3-nitrobenzoic acid, is noted as a critical building block for a range of specialty colorants used in textiles, plastics, and coatings. nbinno.com The functional groups on such molecules influence the electronic properties of the resulting dye, affecting its color, lightfastness, and thermal stability. nbinno.com By modifying the this compound molecule, for instance by converting it into an azo dye, chemists can engineer colorants with specific, high-performance characteristics. The fluorine atom, in particular, can impart unique properties such as increased chemical resistance and altered spectral characteristics in the final dye. nbinno.com

Precursor in the Creation of Liquid Crystalline Materials

Fluorinated compounds are of paramount importance in the field of liquid crystal (LC) materials, which are essential for modern display technologies. The incorporation of fluorine atoms into a molecule designed for LC applications has a profound effect on its physical properties. Due to its small size and high electronegativity, a fluorine substituent can significantly alter a molecule's melting point, mesophase behavior, and, crucially, its dielectric anisotropy without disrupting the liquid crystalline nature of the material.

Molecules like this compound serve as valuable building blocks for the synthesis of more complex liquid crystalline structures. The rigid phenyl core, combined with the highly polar C-F bond, can be integrated into larger molecules to tailor their properties. The position of the fluorine atom is critical for controlling the molecule's dipole moment, which in turn dictates the dielectric anisotropy—a key factor for the operation of liquid crystal displays (LCDs). The ability to precisely engineer these properties makes fluorinated intermediates highly sought after in the synthesis of advanced optical materials.

Biological and Biomedical Research Involving 2 Fluoro 3 Nitrophenol and Its Derivatives

Medicinal Chemistry Applications and Derivative Synthesis

Fluoronitrophenol compounds serve as versatile intermediates in the synthesis of biologically active molecules. Their chemical reactivity allows for modifications to create a diverse range of derivatives for screening and development as potential therapeutic agents.

While specific studies detailing the synthesis of anti-inflammatory and analgesic agents directly from 2-fluoro-3-nitrophenol are limited, the related isomer 3-fluoro-2-nitrophenol (B1304201) is recognized as a key intermediate in the development of such pharmaceuticals. chemimpex.com This suggests that the fluoronitrophenol core is a viable starting point for creating compounds with anti-inflammatory properties. Research in this area often involves synthesizing derivatives that can modulate inflammatory pathways, such as the production of nitric oxide (NO) or pro-inflammatory cytokines. nih.govresearchgate.netfrontiersin.org The presence of both a fluorine atom and a nitro group can influence the electronic properties and binding affinities of the resulting molecules to their biological targets.

The search for new drugs to combat tuberculosis, especially resistant strains, is a global health priority. uantwerpen.be Research into the closely related isomer, 3-fluoro-4-nitrophenol, has yielded derivatives with significant antitubercular activity, providing a compelling proof-of-concept for this class of compounds. nih.govnih.gov

A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were designed, synthesized, and evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov Many of these compounds displayed moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. nih.govnih.gov The most potent compound in the series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, exhibited a MIC value of 4 µg/mL against both the standard H37Rv strain and a rifampin-resistant clinical isolate. nih.gov This highlights the potential of the fluoronitrophenoxy scaffold in overcoming drug resistance.

Table 1: In-vitro Antitubercular Activity of Selected 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

| Compound | Substituent on N-phenyl ring | MIC (µg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|

| 3a | H | 32 |

| 3d | 3-Cl | 16 |

| 3e | 3-NO2 | 8 |

| 3j | 2-Cl | 16 |

| 3m | 2-NO2 | 4 |

| 3p | 2-CH3 | 32 |

Data sourced from Molecules, 2012. nih.gov

The incorporation of fluorine and nitro groups into aromatic scaffolds is a common strategy in the design of antibacterial agents. For instance, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives bearing both fluoro and nitro substitutions on an aniline (B41778) moiety showed moderate antibacterial activity, with MIC values as low as 6.25 μg/mL against certain Gram-positive bacteria. nih.gov While not directly derived from this compound, these findings underscore the value of these functional groups in achieving antibacterial potency. Derivatives of this compound could be synthesized and screened against a panel of pathogenic bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), to explore their potential as novel antibiotics. nih.gov

Biochemical Probe Applications in Enzyme Kinetics and Inhibition Studies

Fluorinated compounds are valuable tools in mechanistic enzymology and drug discovery. nih.gov The fluorine atom, particularly the ¹⁹F nucleus, serves as a sensitive probe that can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net This allows researchers to study enzyme-inhibitor interactions, follow the formation of transition state analogue complexes, and gain insight into the kinetics of enzymatic reactions in real-time. nih.govresearchgate.netjanelia.org

The isomer 3-fluoro-2-nitrophenol is noted for its use as a biochemical probe in enzyme studies, allowing for the investigation of enzyme activity and inhibition. chemimpex.com This application leverages the unique electronic properties conferred by the fluoro and nitro groups. Given these precedents, this compound and its derivatives could potentially be developed as probes for various enzymes. For example, they could be used in high-throughput screening assays to identify new enzyme inhibitors or to study the mechanism of action of specific enzymes involved in disease pathways. nih.gov

Exploration of Bioactivity and Pharmacological Profiles of Substituted Analogs

The biological activity of derivatives synthesized from a core scaffold like this compound is highly dependent on the nature and position of its substituents. Based on the activities observed in its isomers, derivatives of this compound warrant exploration for a wide range of pharmacological effects. Beyond the antitubercular and potential anti-inflammatory activities already discussed, these analogs could be screened for other properties such as anticancer, antiviral, or antifungal effects. The nitro group, while sometimes associated with toxicity, is a feature of several approved drugs and can be crucial for the mechanism of action, particularly in antimicrobial agents where it can be bioreductively activated within the target pathogen. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. The investigation of antitubercular 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives serves as an excellent model for the type of SAR analysis applicable to this class of compounds. nih.gov

In that study, it was observed that the type and position of the substituent on the N-phenyl ring significantly influenced the antitubercular potency. Key findings from this SAR study include:

Electron-withdrawing groups: The presence of electron-withdrawing groups on the N-phenyl ring was generally favorable for activity.

Positional Isomers: The position of the substituent was critical. For example, a nitro group at the ortho-position (compound 3m) resulted in the highest potency (MIC = 4 µg/mL), whereas a meta-nitro group (compound 3e) led to slightly lower activity (MIC = 8 µg/mL).

Halogens: Chloro-substituted derivatives also showed good activity, with ortho- and meta-isomers having MICs of 16 µg/mL.

These results indicate that the 2-phenoxy-N-phenylacetamide scaffold is a promising template for developing new antitubercular agents through structural modification. nih.gov A similar systematic approach to synthesizing and testing derivatives of this compound would be essential to optimize its biological response for any identified therapeutic target.

Environmental Fate and Degradation Pathways of 2 Fluoro 3 Nitrophenol

Biodegradation Mechanisms by Microbial Communities

Microbial degradation is a primary mechanism for the removal of nitrophenolic compounds from the environment. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom on the aromatic ring of 2-Fluoro-3-nitrophenol makes the compound relatively resistant to microbial attack compared to simple phenol (B47542). researchgate.netjebas.org However, various microbial communities have demonstrated the capability to degrade structurally similar halogenated and nitrated aromatic compounds.

While specific strains capable of degrading this compound have not been extensively documented, research on analogous compounds provides insight into the types of microorganisms that could potentially metabolize it. Bacteria, in particular, have been widely identified for their ability to degrade a variety of nitrophenols. researchgate.net Strains from genera such as Pseudomonas, Arthrobacter, Rhodococcus, Burkholderia, and Cupriavidus have been shown to degrade mono-, di-, and tri-nitrophenols, as well as chlorinated nitrophenols. nih.govresearchgate.netnih.govnih.gov

For instance, Cupriavidus sp. CNP-8 can utilize 2,6-dichloro-4-nitrophenol (B181596) and 2,6-dibromo-4-nitrophenol (B181593) as its sole source of carbon, nitrogen, and energy. nih.govresearchgate.net Similarly, various Arthrobacter species have been isolated from contaminated soils and are capable of degrading compounds like 2-chloro-4-nitrophenol (B164951) and p-nitrophenol (PNP). nih.govnih.gov The 3-nitrophenol (B1666305) isomer is degraded by strains like Pseudomonas putida B2. researchgate.net Fungal species are also known to be involved in the degradation of aromatic pollutants, often through cometabolism.

Table 1: Examples of Microbial Strains Degrading Nitrophenolic Compounds

| Microorganism | Compound Degraded | Metabolism Type | Reference |

|---|---|---|---|

| Cupriavidus sp. CNP-8 | 2,6-Dichloro-4-nitrophenol | Catabolic (sole C, N, E source) | nih.gov |

| Arthrobacter protophormiae RKJ100 | p-Nitrophenol (PNP), 4-Nitrocatechol (B145892) | Catabolic (sole C, N, E source) | nih.govsemanticscholar.org |

| Pseudomonas putida 2NP8 | 3-Nitrophenol, 2-Nitrophenol (B165410) | Catabolic | nih.govnih.govcdnsciencepub.com |

| Burkholderia sp. SJ98 | 3-Methyl-4-nitrophenol | Catabolic | frontiersin.org |

| Rhodococcus opacus SAO101 | p-Nitrophenol (PNP) | Catabolic | researchgate.netresearchgate.net |

| Arthrobacter sp. JS443 | p-Nitrophenol (PNP) | Catabolic | nih.gov |

The biodegradation of nitrophenols can proceed through several distinct enzymatic pathways, which are generally initiated by either an oxidative or a reductive step. The specific pathway for this compound would likely parallel those observed for other halogenated nitrophenols.

Oxidative Pathways: In many aerobic bacteria, the degradation is initiated by a monooxygenase or dioxygenase enzyme that removes the nitro group as nitrite (B80452) (NO₂⁻). nih.govnih.gov

Hydroquinone (B1673460) Pathway: For p-nitrophenol, a common pathway involves an initial oxidation by a monooxygenase to form 1,4-benzoquinone, which is then reduced to hydroquinone. The aromatic ring of hydroquinone is subsequently cleaved by a dioxygenase. nih.govresearchgate.netfrontiersin.org

Hydroxyquinol (1,2,4-Benzenetriol) Pathway: An alternative oxidative route involves the formation of 4-nitrocatechol or 4-nitroresorcinol, which is then converted to 1,2,4-benzenetriol (B23740) (hydroxyquinol). nih.govnih.govfrontiersin.org This intermediate undergoes ring cleavage. For halogenated nitrophenols like 2,6-dichloro-4-nitrophenol, a FAD-dependent two-component monooxygenase converts it to a halogenated hydroxyquinol. nih.gov It is plausible that a similar monooxygenase could act on this compound, leading to the formation of a fluorinated catechol or quinol intermediate.

Reductive Pathways: In other pathways, the nitro group is first reduced to a hydroxylamino (-NHOH) group and then to an amino (-NH₂) group, releasing ammonia (B1221849) (NH₃). researchgate.netnih.gov This is common in the degradation of 3-nitrophenol by Pseudomonas putida, which proceeds via 3-hydroxylaminophenol and 1,2,4-benzenetriol. researchgate.net Given the meta position of the nitro group in this compound, a reductive pathway is a strong possibility. The initial enzyme is typically a nitroreductase. nih.govnih.gov

Following the initial transformations and removal of the nitro group, the resulting fluorinated intermediates (e.g., fluorohydroquinone, fluorocatechol) would be channeled into central metabolic pathways, such as the beta-ketoadipate pathway, for complete mineralization to CO₂, water, and fluoride (B91410) ions. nih.govnih.gov

Table 2: Key Enzymes and Intermediates in Nitrophenol Degradation

| Enzyme Type | Initial Substrate Example | Key Intermediate(s) | Final Product of Pathway | Reference |

|---|---|---|---|---|

| PNP Monooxygenase | p-Nitrophenol | Benzoquinone, Hydroquinone | β-Ketoadipate pathway | nih.govfrontiersin.org |

| Two-component Monooxygenase | 2,6-Dichloro-4-nitrophenol | 6-Chlorohydroxyquinol | Ring cleavage products | nih.gov |

| Nitroreductase / Hydroxylaminolyase | 3-Nitrophenol | 3-Hydroxylaminophenol, 1,2,4-Benzenetriol | Ammonia, Ring cleavage products | researchgate.netresearchgate.net |

| Salicylate Hydroxylase | 2-Nitrobenzoate | Salicylate, Catechol | cis,cis-Muconic acid | frontiersin.org |

The rate of biodegradation of this compound in soil and water is governed by a complex interplay of environmental and biological factors.

pH: Microbial activity and enzyme function are highly pH-dependent. The optimal pH for the degradation of most nitrophenols by bacterial strains is typically near neutral (pH 7.0–7.5), although some consortia have shown high efficiency at alkaline pH up to 10. iwaponline.comnih.govdirpub.org

Temperature: Degradation rates generally increase with temperature up to an optimum, which for most mesophilic soil bacteria is between 30°C and 37°C. iwaponline.comnih.gov

Substrate Concentration: At low concentrations, the degradation rate may be limited by substrate availability. However, high concentrations of nitrophenols can be inhibitory or toxic to microbial cells, leading to a decrease in degradation efficiency. nih.govnih.gov This relationship is often described by the Haldane inhibition model. researchgate.net

Oxygen Availability: Oxidative pathways for nitrophenol degradation are dependent on the presence of oxygen. Under anaerobic conditions, degradation is slower and proceeds via different, often reductive, pathways. cdc.gov

Nutrient Availability: The presence of additional carbon and nitrogen sources can influence degradation. In some cases, it can enhance microbial growth and degradation rates (cometabolism), while in others, it can lead to catabolite repression, where the microbes preferentially consume the more easily accessible nutrient. nih.goviwaponline.commdpi.com

Bioavailability: In soil and sediment, the adsorption of this compound to organic matter and clay particles can reduce its bioavailability, thereby limiting the rate at which microorganisms can degrade it. cdc.gov

Photodegradation Processes in Aquatic and Atmospheric Systems

Photodegradation, or photolysis, is a significant abiotic pathway for the transformation of nitrophenols in environments exposed to sunlight. cdc.gov Nitrophenols absorb sunlight, particularly in the UV-A and visible light spectrum, which can lead to their direct or indirect photochemical breakdown. rsc.orgpnas.org

In aquatic systems , the direct photolysis of nitrophenols can be a rapid process, with half-lives ranging from days in freshwater to much longer in seawater. cdc.gov The process involves the excitation of the molecule, which can lead to the cleavage of the C-N bond, producing phenoxy radicals and nitrogen dioxide (NO₂), or intramolecular rearrangement. rsc.org Indirect photolysis can also occur, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) generated by other photosensitizers in the water, like dissolved organic matter. researchgate.netacs.org The degradation pathways often involve hydroxylation of the aromatic ring, followed by ring opening. researchgate.net

In the atmosphere , gas-phase nitrophenols are primarily removed by photolysis. researchgate.netnih.gov This process is considered a significant daytime source of atmospheric nitrous acid (HONO) and hydroxyl radicals, which are key players in atmospheric chemistry. rsc.orgpnas.orgmdpi.com Studies on 2-nitrophenol and 4-nitrophenol (B140041) indicate that photolysis leads to the formation of OH radicals and nitric oxide (NO). rsc.org The atmospheric lifetime of nitrophenols due to photolysis can be on the order of minutes to hours, making it a dominant degradation pathway. researchgate.netnih.gov The presence of this compound on particulate matter could also lead to heterogeneous photolysis, potentially influenced by the particle's surface chemistry. pnas.org

Abiotic Transformation and Hydrolytic Stability Under Environmental Conditions

Aside from photodegradation, this compound may undergo other abiotic transformations, although its structure suggests a relatively high stability. The C-F bond is exceptionally strong, making it resistant to cleavage. Similarly, the aromatic C-NO₂ bond is stable. Hydrolysis, the reaction with water, is generally not a significant degradation pathway for nitrophenols under typical environmental pH conditions (pH 4-9). The aromatic ring is resistant to nucleophilic attack by water unless activated by multiple, strongly electron-withdrawing groups. Therefore, the hydrolytic stability of this compound is expected to be high, leading to long persistence in dark, anaerobic environments where microbial and photochemical degradation are limited.

Environmental Monitoring for Nitrophenol Derivatives and Contaminant Load Assessment